

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B042520

[Get Quote](#)

CAS Number: 118133-15-6

This technical guide provides a comprehensive overview of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid**, a key building block in modern organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and safety protocols, offering expert insights into its utilization.

Introduction: A Versatile Piperidine Scaffold

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, also known as 1,4-Piperidinedicarboxylic acid, 1-ethyl ester, is a bifunctional molecule featuring a piperidine ring N-substituted with an ethoxycarbonyl group and bearing a carboxylic acid at the 4-position.[1][2] This unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] The piperidine moiety is a prevalent scaffold in many approved drugs, and the orthogonal reactivity of the ester and carboxylic acid functionalities allows for selective chemical transformations, a crucial aspect in the multi-step synthesis of drug candidates.

Physicochemical and Spectroscopic Properties

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is typically a white to off-white crystalline solid at room temperature.[3] It exhibits partial solubility in water and is soluble in various

organic solvents.[3]

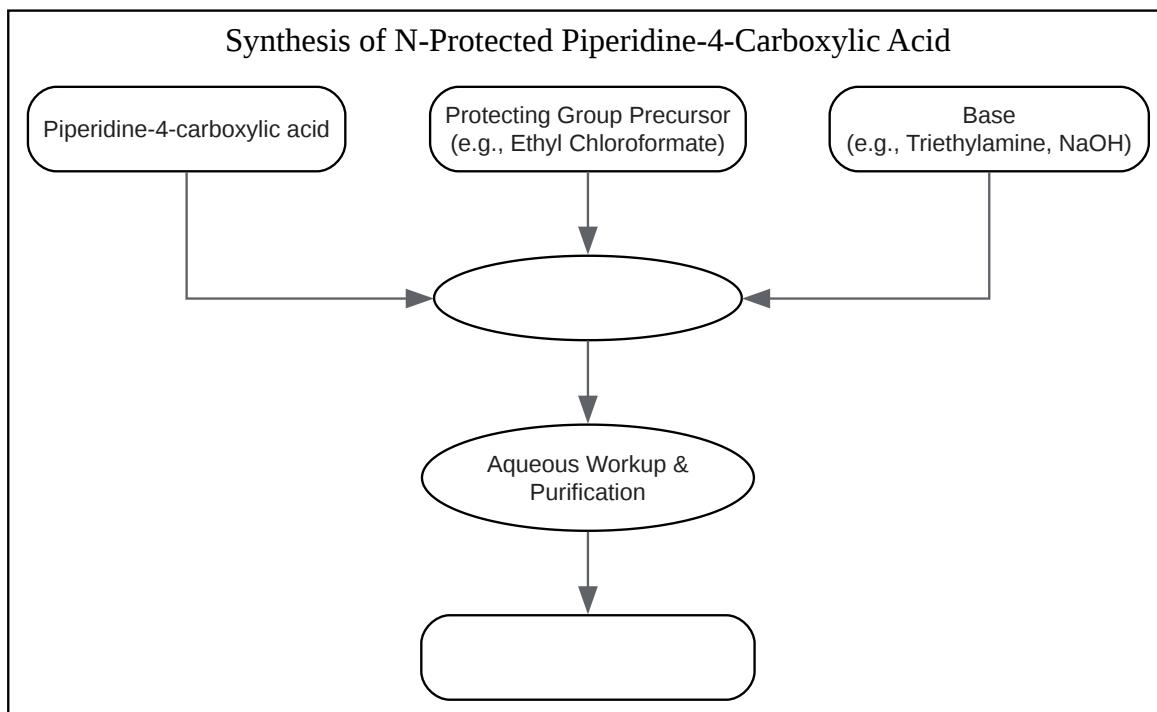
Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	118133-15-6	ChemScene[1]
Molecular Formula	C ₉ H ₁₅ NO ₄	ChemScene[1]
Molecular Weight	201.22 g/mol	ChemScene[1]
Appearance	White or off-white crystalline solid	ChemBK[3]
Purity	≥97%	ChemScene[1]
Storage	Store at room temperature	ChemScene[1]

Spectroscopic Data:

The structural integrity of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** can be confirmed by various spectroscopic techniques.

- ¹H NMR (300.135 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the protons on the piperidine ring and the ethoxycarbonyl group. Key shifts can be observed for the protons adjacent to the nitrogen and the alpha-proton to the carboxylic acid. [4]
- Mass Spectrometry: The exact mass of the compound is 201.100108 g/mol .[4] Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.


Synthesis of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid**

The synthesis of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** is typically achieved through the N-acylation of piperidine-4-carboxylic acid. A common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate or a similar acylating agent in the presence of a base.[3]

While a detailed, step-by-step protocol for this specific compound is not readily available in the provided literature, the general principles can be understood from the well-documented synthesis of the analogous N-Boc-piperidine-4-carboxylic acid. The key principle is the protection of the piperidine nitrogen with an appropriate group, in this case, an ethoxycarbonyl group, to allow for selective reactions at the carboxylic acid functionality.

General Synthetic Workflow

The synthesis of N-protected piperidine-4-carboxylic acids generally follows a straightforward pathway involving the reaction of the parent piperidine-4-carboxylic acid with a suitable protecting group precursor in a basic medium.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-protected piperidine-4-carboxylic acids.

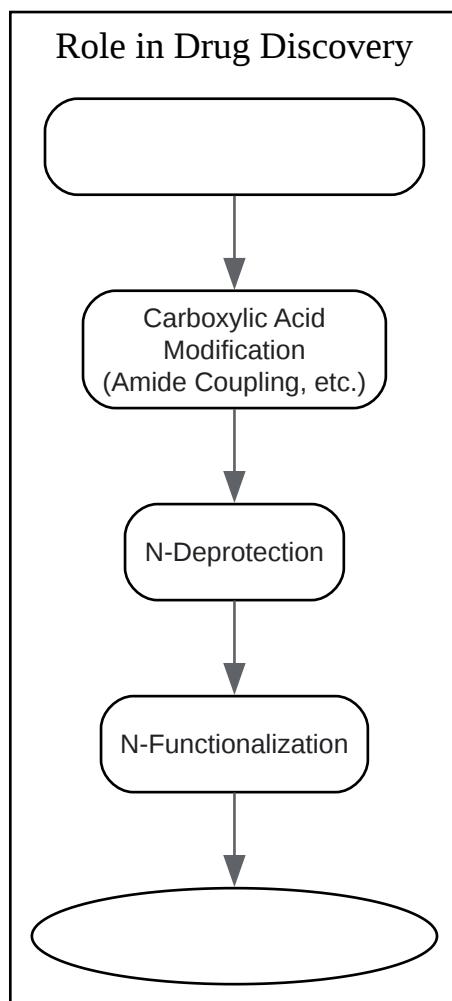
Exemplary Experimental Protocol (Adapted from N-Boc Synthesis)

The following protocol for the synthesis of the N-Boc analogue illustrates the key steps that would be adapted for the synthesis of the title compound.[\[5\]](#)

Materials:

- Piperidine-4-carboxylic acid
- Ethyl Chloroformate (in place of Di-tert-butyl dicarbonate)
- Sodium hydroxide (or other suitable base)
- Appropriate solvent (e.g., water, THF)
- Hydrochloric acid (for acidification)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:


- Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of a suitable base, such as sodium hydroxide.[\[5\]](#)
- Acylation: Cool the solution and slowly add ethyl chloroformate. The reaction is typically stirred for several hours to ensure complete acylation of the piperidine nitrogen.[\[5\]](#)
- Work-up: After the reaction is complete, the reaction mixture is acidified with an acid like HCl to precipitate the product.[\[5\]](#)
- Extraction and Purification: The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.[\[5\]](#)

Applications in Drug Discovery and Development

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.^[3] The piperidine scaffold is a key feature in many pharmaceuticals, and the presence of both a protected amine and a carboxylic acid allows for diverse synthetic manipulations.

The ethoxycarbonyl protecting group on the nitrogen is stable under many reaction conditions but can be removed when desired to allow for further functionalization at the nitrogen atom. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction to an alcohol, enabling the construction of complex molecular architectures.

While specific examples of drugs synthesized directly from **1-(ethoxycarbonyl)piperidine-4-carboxylic acid** are not detailed in the provided search results, its N-Boc counterpart is widely used in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.^[6] This highlights the general utility of such N-protected piperidine-4-carboxylic acid derivatives as versatile building blocks in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid**.

Hazard Identification:

- May cause skin, eye, and respiratory system irritation.[3][7]

Handling and Storage:

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust or vapor.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection.[7][8]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8] Keep away from heat, sparks, and open flames.[3]

First Aid Measures:

- Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
- Ingestion: Clean mouth with water and seek immediate medical attention.[9]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator.[8]

Conclusion

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical development. Its bifunctional nature, coupled with the stability of the piperidine core, provides a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1-(ETHOXYCARBONYL)PIPERIDINE-4-CARBOXYLIC ACID | 118133-15-6 ,CCD00577307,MFCD07339354 - Product Detail - Chemical Cloud Database [chemcd.com]
- 3. chembk.com [chembk.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbino.com]
- 7. aksci.com [aksci.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042520#1-ethoxycarbonyl-piperidine-4-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com